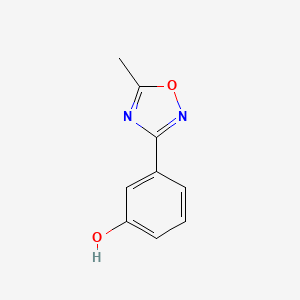

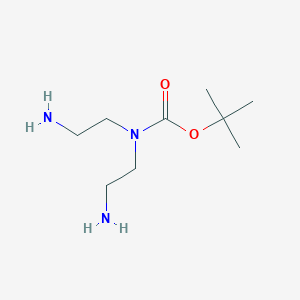

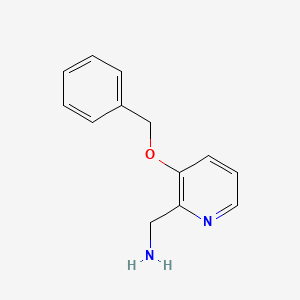

![molecular formula C14H17BO2S B1280824 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 376584-76-8](/img/structure/B1280824.png)

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be expected to include this thiophene ring, but specific structural details are not available.

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed, thiophene derivatives are known to be involved in a variety of chemical reactions .

Aplicaciones Científicas De Investigación

Crystal Structure and DFT Study

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are used in research for understanding molecular structures. A study by Huang et al. (2021) involved synthesizing boric acid ester intermediates and confirming their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was applied to calculate the molecular structures, which aligned with the crystal structures determined by X-ray diffraction. This study provides insights into the physicochemical properties of these compounds (Huang et al., 2021).

Application in Organic Semiconductors

Research into organic semiconductors has utilized derivatives of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A 2023 study by Ryu et al. investigated solution-processable organic field-effect transistors (OFETs) using derivatives of this compound. They synthesized and characterized these compounds, analyzing their thermal, optical, and electrochemical properties. The study highlights the potential of these compounds in developing new materials for OFETs (Ryu et al., 2023).

Synthesis and Characterization of Derivatives

The compound and its derivatives have been extensively studied for their synthesis and structural characterization. Wu et al. (2021) synthesized derivatives of this compound and characterized their structures through various spectroscopic methods and X-ray diffraction. These studies are essential for understanding the properties of these compounds and their potential applications in various fields (Wu et al., 2021).

Use in Polymer Synthesis

The compound has been used in the synthesis of polymers. Liversedge et al. (2006) reported using derivatives of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the Suzuki synthesis of polyalkylthiophenes. This showcases its role in developing new polymeric materials (Liversedge et al., 2006).

Potential in Medical Research

Although not directly involving the exact compound, studies involving similar boric acid ester intermediates indicate potential applications in medical research. For example, a study by Wang and Franz (2018) explored prochelator compounds derived from similar structures for their potential in addressing oxidative stress and neurodegenerative diseases (Wang & Franz, 2018).

Propiedades

IUPAC Name |

2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIATWFGYKTVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478449 | |

| Record name | 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

376584-76-8 | |

| Record name | 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

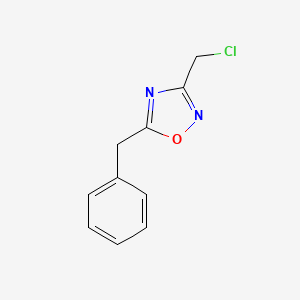

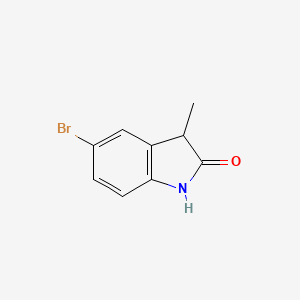

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

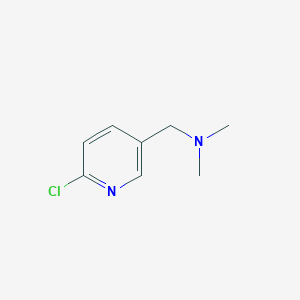

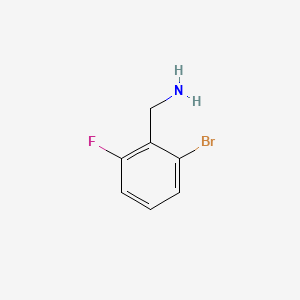

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)